molecular formula C19H13N3O6 B10882962 4-(2,4-dinitrophenoxy)-N-phenylbenzamide

4-(2,4-dinitrophenoxy)-N-phenylbenzamide

Cat. No.: B10882962
M. Wt: 379.3 g/mol
InChI Key: COMQVBOZIDRTBW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide typically involves the reaction of 4-hydroxybenzaldehyde with 2,4-dinitrofluorobenzene in the presence of anhydrous potassium carbonate and anhydrous dichloromethane. The reaction mixture is stirred at room temperature for 2-3 hours. After the reaction is complete, the mixture is concentrated under reduced pressure, and the residue is purified using silica gel chromatography with ethyl acetate and petroleum ether as the eluent to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dinitrophenoxy)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions would result in the replacement of the nitro groups with other functional groups.

Scientific Research Applications

4-(2,4-Dinitrophenoxy)-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-dinitrophenoxy)-N-phenylbenzamide involves its interaction with molecular targets such as thioredoxin reductase (TrxR). The compound inhibits the activity of TrxR by binding to its active site, thereby disrupting the enzyme’s function in cellular redox regulation. This inhibition can lead to oxidative stress and apoptosis in cells, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dinitrophenoxy)-N-phenylbenzamide is unique due to its specific structure, which combines the properties of a benzamide with the reactivity of a 2,4-dinitrophenoxy group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H13N3O6

Molecular Weight

379.3 g/mol

IUPAC Name

4-(2,4-dinitrophenoxy)-N-phenylbenzamide

InChI

InChI=1S/C19H13N3O6/c23-19(20-14-4-2-1-3-5-14)13-6-9-16(10-7-13)28-18-11-8-15(21(24)25)12-17(18)22(26)27/h1-12H,(H,20,23)

InChI Key

COMQVBOZIDRTBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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